2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid
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Overview
Description
2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid is an organic compound that features both an amino group and a nitro group attached to a benzoic acid core The presence of a methoxy group on the phenyl ring further enhances its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid typically involves the nitration of 2-((4-Methoxyphenyl)amino)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-((4-Methoxyphenyl)amino)-4-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-((4-Methoxyphenyl)amino)-4-nitrosobenzoic acid or this compound.
Scientific Research Applications
2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both amino and nitro groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methoxyphenyl)amino)-4-aminobenzoic acid
- 2-((4-Methoxyphenyl)amino)-4-nitrosobenzoic acid
- 2-((4-Methoxyphenyl)amino)benzoic acid
Uniqueness
2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid is unique due to the simultaneous presence of a methoxy group, an amino group, and a nitro group on the benzoic acid core. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
CAS No. |
91-42-9 |
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Molecular Formula |
C14H12N2O5 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H12N2O5/c1-21-11-5-2-9(3-6-11)15-13-8-10(16(19)20)4-7-12(13)14(17)18/h2-8,15H,1H3,(H,17,18) |
InChI Key |
RLOAZCIVAAUHIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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